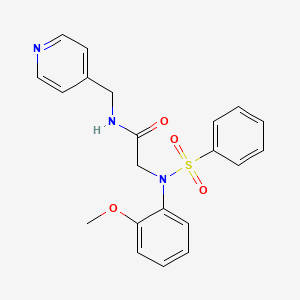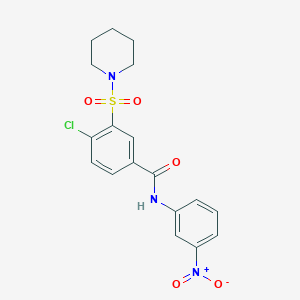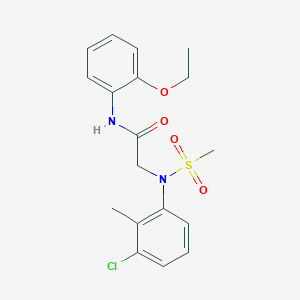![molecular formula C17H18N2O6S B3569591 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3569591.png)
4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate
Descripción general
Descripción
4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate, also known as NBD-DEAB, is a fluorescent probe that is widely used in scientific research. It is a highly sensitive and selective probe that is used to detect and measure a variety of biological and biochemical processes.
Mecanismo De Acción
4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate works by binding to specific molecules or structures in cells, which causes it to fluoresce. The fluorescence can then be measured to determine the concentration or activity of the target molecule or structure. The mechanism of action of 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited fluorescent molecule to a nearby acceptor molecule.
Biochemical and physiological effects:
4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it should be noted that the use of any fluorescent probe can potentially alter the behavior of the target molecule or structure, and care should be taken to minimize any potential effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate is its high sensitivity and selectivity. It can detect and measure very small amounts of target molecules or structures, which makes it a valuable tool for many types of experiments. It is also relatively easy to use and can be incorporated into many different experimental setups.
However, there are some limitations to the use of 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate. One limitation is that it requires specialized equipment for fluorescence detection, which can be expensive. Additionally, the use of any fluorescent probe can potentially alter the behavior of the target molecule or structure, which can affect the results of the experiment.
Direcciones Futuras
There are many potential future directions for the use of 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate in scientific research. One area of interest is the development of new applications for the probe, such as in vivo imaging or drug screening. Another area of interest is the development of new derivatives of 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate that have improved sensitivity or selectivity for specific targets. Additionally, the use of 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate in combination with other probes or techniques, such as mass spectrometry or X-ray crystallography, could lead to new insights into biological and biochemical processes.
Aplicaciones Científicas De Investigación
4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate is widely used as a fluorescent probe to detect and measure a variety of biological and biochemical processes. It has been used to study enzyme kinetics, protein-protein interactions, and membrane transport. 4-nitrophenyl 3-[(diethylamino)sulfonyl]benzoate has also been used to study the effects of drugs on cellular processes and to screen for potential drug candidates.
Propiedades
IUPAC Name |
(4-nitrophenyl) 3-(diethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-3-18(4-2)26(23,24)16-7-5-6-13(12-16)17(20)25-15-10-8-14(9-11-15)19(21)22/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVERHMORJZRJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-chlorophenyl)thio]methyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B3569513.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3569522.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B3569527.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B3569531.png)
![N-(4-bromophenyl)-3-{[(4-chlorophenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3569542.png)

![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B3569557.png)
![2-[(2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569565.png)

![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3569595.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B3569607.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3569614.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3569618.png)